Biotin-PEG8-NHS ester
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Overview
Description
Biotin-PEG8-NHS ester is a complex organic compound with a unique structure that includes multiple ethoxy groups and a hexahydrothienoimidazolyl moiety
Preparation Methods
The synthesis of Biotin-PEG8-NHS ester involves multiple steps. The synthetic route typically starts with the preparation of the hexahydrothienoimidazolyl moiety, followed by the sequential addition of ethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Scientific Research Applications
Biotin-PEG8-NHS ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: It may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hexahydrothienoimidazolyl moiety is known to interact with certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Compared to other similar compounds, Biotin-PEG8-NHS ester stands out due to its unique structure and the presence of multiple ethoxy groups. Similar compounds include:
(2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate: Known for its use in various chemical reactions.
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
Biological Activity
Biotin-PEG8-NHS ester is a versatile compound widely used in biochemical research due to its significant biological activity. This article explores its mechanisms, applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound consists of three main components:
- Biotin : A vitamin that plays a crucial role in cellular metabolism.
- Polyethylene Glycol (PEG) : An eight-unit hydrophilic spacer that enhances solubility and reduces aggregation of biotinylated proteins.
- N-Hydroxysuccinimide (NHS) Ester : A reactive group that selectively binds to primary amines on biomolecules, facilitating the formation of stable amide bonds.
The molecular formula for this compound is C33H56N4O14S with a molecular weight of approximately 764.9 g/mol .
This compound functions primarily through biotinylation, a process where biotin is covalently attached to biomolecules. The NHS group reacts efficiently with primary amines under physiological conditions (pH 7-9), leading to the formation of stable bioconjugates. This reaction can be represented as follows:
where R−NH2 represents the primary amine on the target biomolecule .
Applications in Biological Research
The biological activity of this compound allows for various applications, including:
- Protein Biotinylation : Facilitates the tagging of proteins for detection and purification using streptavidin-conjugated probes.
- Protein-Protein Interaction Studies : Enables the identification of interacting partners through pull-down assays.
- Targeted Drug Delivery : Enhances the specificity of drug delivery systems by attaching biotin to carriers that can bind to streptavidin-expressing cells.
- Development of PROTACs : Serves as a linker in the synthesis of Proteolysis-Targeting Chimeras, which target specific proteins for degradation .
Case Study 1: Protein Interaction Analysis
In a study examining protein interactions, researchers biotinylated a target protein using this compound. Subsequent affinity purification using streptavidin beads successfully isolated interacting partners from cell lysates, demonstrating the efficacy of this compound in elucidating protein networks.
Case Study 2: Targeted Drug Delivery
A recent investigation utilized this compound to modify liposomal drug carriers. The biotinylated liposomes showed enhanced targeting to cancer cells expressing streptavidin receptors, resulting in improved therapeutic efficacy and reduced off-target effects .
Comparative Analysis with Similar Compounds
Compound | PEG Length | Reactive Group | Key Applications |
---|---|---|---|
This compound | 8 | NHS Ester | Protein labeling, PROTACs |
Biotin-X-NHS ester | 6 | NHS Ester | Protein conjugation, ELISA |
Bio-PEG4-NHS ester | 4 | NHS Ester | Antibody labeling |
This table illustrates how variations in PEG length and structure influence the applications and effectiveness of these compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56N4O14S/c38-28(4-2-1-3-27-32-26(25-52-27)35-33(42)36-32)34-8-10-44-12-14-46-16-18-48-20-22-50-24-23-49-21-19-47-17-15-45-13-11-43-9-7-31(41)51-37-29(39)5-6-30(37)40/h26-27,32H,1-25H2,(H,34,38)(H2,35,36,42) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGZDGOCJORRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56N4O14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.